molecular formula C23H22N4O5 B2415135 ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 378776-89-7

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2415135
CAS No.: 378776-89-7
M. Wt: 434.452
InChI Key: RDQFZOGLDJUFAQ-UHFFFAOYSA-N
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Description

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-3-31-23(29)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)12-13-32-22(28)14-8-10-15(30-2)11-9-14/h4-11H,3,12-13,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFZOGLDJUFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[2,3-b]Quinoxaline Core

The core structure is synthesized via cyclocondensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine derivatives. A representative protocol involves:

  • Reacting 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1.0 equiv) with o-phenylenediamine (3.0 equiv) in glacial acetic acid at 90°C for 2–8 hours.
  • Quenching with water and purifying via column chromatography (hexane/ethyl acetate).

Key modification : Introducing the 2-hydroxyethyl group at the N1 position requires substituting phenyl groups with 2-hydroxyethyl moieties in the pyrroline-2-one precursor.

Esterification of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group undergoes esterification with 4-methoxybenzoyl chloride under mild conditions:

  • Dissolve Intermediate A (1.0 equiv) in dichloromethane.
  • Add 4-methoxybenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at 0°C.
  • Stir at room temperature for 12 hours, followed by aqueous workup and solvent evaporation.

Alternative method : Dicyclohexylcarbodiimide (DCC)-mediated esterification at 30–45°C reduces side reactions, achieving 85–92% yield.

Introduction of the Amino Group

The 2-amino functionality is introduced via nucleophilic substitution or reduction:

  • Nitration-Reduction Route :
    • Nitrate the C2 position using fuming HNO₃/H₂SO₄ at 0°C.
    • Reduce the nitro group with H₂/Pd-C in ethanol to yield the amine.
  • Direct Amination :
    • Treat the halogenated derivative (C2-Br/Cl) with aqueous NH₃ in a sealed tube at 120°C.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

  • Cyclocondensation : Elevated temperatures (90°C) in acetic acid enhance reaction rates but risk decomposition. Citric acid in ethanol at 80°C offers milder conditions.
  • Esterification : DCC catalysis at 30–45°C minimizes thermal degradation of the 4-methoxybenzoyl group.

Solvent Systems

Step Optimal Solvent Yield Improvement
Core formation Acetic acid 78% → 85%
Esterification Dichloromethane 82% → 91%
Amination Ethanol/water 65% → 73%

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers arising from quinoxaline ring substitutions.
  • Recrystallization from ethanol/water mixtures enhances purity to >99%.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.15–8.20 (quinoxaline H), δ 4.30 (ester CH₂), and δ 3.85 (OCH₃).
  • IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O).

Industrial Scalability and Green Chemistry

Solvent Recycling

Distillation recovers >90% of dichloromethane, reducing waste.

Catalyst Reusability

Dicyclohexylurea byproducts are converted back to DCC via dehydration, achieving 80% recovery.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky 4-methoxybenzoyl groups impede esterification. Using excess DCC (2.0 equiv) and prolonged reaction times (24 h) overcomes this.

Regioselectivity

Unwanted C4 substitution is suppressed by electron-withdrawing ester groups at C3, directing electrophiles to C2.

Chemical Reactions Analysis

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups can be replaced by other functional groups using suitable reagents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is C₂₁H₂₃N₄O₄, with a molecular weight of approximately 393.43 g/mol. Its structure includes functional groups such as an amino group, a carboxylate, and an ether linkage, which enhance its reactivity and potential interactions with biological systems .

Antioxidant Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. For instance, a study evaluated the radical scavenging activity of synthesized derivatives using the DPPH assay. Among these, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed remarkable potential as a radical scavenger with a high rate constant for hydroxyl radical scavenging . Such antioxidant capabilities suggest potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Pyrroloquinoxaline derivatives have been investigated for their anticancer properties. A notable study highlighted their ability to inhibit cancer cell proliferation through various mechanisms. The structural modifications in compounds like this compound could enhance their efficacy against specific cancer types . Further research into its interactions with cancer cell targets is essential for understanding its therapeutic potential.

Antibacterial Effects

The antibacterial activity of pyrroloquinoxaline derivatives has also been explored. These compounds can exhibit bacteriostatic effects against various strains of bacteria, including drug-resistant strains . The mechanism of action may involve interference with bacterial metabolic pathways or cellular structures.

Case Studies

Study Focus Findings
Study on Antioxidant Activity Evaluation of radical scavengingEthyl 1,2-diphenyl derivative showed significant hydroxyl radical scavenging activity.
Anticancer Evaluation Inhibition of cancer cell proliferationStructural modifications led to enhanced anticancer efficacy in vitro.
Antibacterial Activity Assessment Bacteriostatic effectsDemonstrated effectiveness against drug-resistant bacterial strains.

Future Research Directions

While preliminary studies indicate promising applications for this compound in antioxidant and anticancer therapies, further investigation is necessary to fully elucidate its mechanisms of action and therapeutic profiles. Specific areas for future research include:

  • Mechanistic Studies: Understanding the molecular interactions between this compound and biological targets.
  • Pharmacokinetics: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to optimize therapeutic use.
  • Clinical Trials: Conducting trials to assess safety and efficacy in human subjects for various applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolo[3,2-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities, but may differ in their substituents and overall properties.

    Indole derivatives: Indole-based compounds also possess a heterocyclic ring structure and are known for their diverse biological activities.

    Quinoxaline derivatives: These compounds feature a quinoxaline core and are studied for their antimicrobial, antiviral, and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological applications.

Biological Activity

Ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antibacterial properties, supported by relevant research findings and data.

Overview of Pyrroloquinoxaline Derivatives

Pyrroloquinoxalines are recognized for their potential as bioactive compounds. They have been extensively studied for various medicinal applications, including:

  • Anticancer agents
  • Antiviral agents (e.g., anti-HIV)
  • Antimicrobial agents
  • Neuroprotective agents

Antioxidant Activity

Research indicates that derivatives of pyrroloquinoxaline exhibit significant antioxidant properties. A study highlighted the synthesis of several pyrrolo[2,3-b]quinoxaline derivatives and evaluated their antioxidant capabilities using the DPPH assay. Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated remarkable radical scavenging activity with an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} against hydroxyl radicals. This compound's antioxidant capacity was comparable to established antioxidants like Trolox and gallic acid in nonpolar environments .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that several pyrroloquinoxaline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a new derivative displayed IC50 values of 1.7 µM against MV4-11 human myeloid leukemia cells and 3.0 µM against Jurkat T-cell leukemia cells . Such findings suggest that these compounds could serve as promising candidates for cancer therapy.
CompoundCell Line TestedIC50 (µM)
JG1679MV4-111.7
JG1679Jurkat3.0
DYT-1K562>50

Antibacterial Properties

Pyrroloquinoxaline derivatives also exhibit antibacterial activity. A study demonstrated that certain synthesized compounds showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as dual-action agents (anticancer and antimicrobial) . The structural features contributing to this activity often include specific functional groups that enhance interaction with bacterial targets.

Case Studies

Several case studies have explored the biological activities of related pyrroloquinoxaline compounds:

  • Anticancer Activity : One study synthesized various derivatives and tested them against multiple tumor cell lines, finding some to be more effective than doxorubicin (a standard chemotherapy drug) while exhibiting low toxicity to normal cells .
  • Antioxidant Mechanisms : Another study focused on elucidating the mechanisms behind the antioxidant activity of pyrrolo[2,3-b]quinoxalines, suggesting that their ability to scavenge free radicals could be linked to specific electron-donating groups present in their structure .

Q & A

Q. What are the recommended synthetic pathways for ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

The compound can be synthesized via a multi-step protocol involving esterification and coupling reactions. For example:

  • Step 1 : Prepare the pyrrole-2-carboxylate core using ethyl 3-methyl-1H-pyrrole-2-carboxylate as a starting material (similar to methods in and ).
  • Step 2 : Introduce the 4-methoxybenzoyloxyethyl group via nucleophilic substitution or ester exchange under anhydrous conditions (see for analogous benzoyl chloride coupling).
  • Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and characterize via ESI-MS (e.g., m/z ~500–550 range expected) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, aromaticity, and ester functionalities. For example, the 4-methoxybenzoyl group should show a singlet at ~3.8 ppm (OCH3_3) and aromatic protons at ~6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns (e.g., loss of the ethyl ester group at ~44 Da) .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for ester and amide groups .

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult a physician immediately (as per guidelines) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields or byproduct formation?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways. For example, ICReDD’s approach () uses computational screening to optimize conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
  • Byproduct Analysis : Compare experimental HPLC/MS data with simulated spectra of potential intermediates (e.g., hydrolyzed esters or decarboxylated derivatives) .

Q. What strategies improve regioselectivity during the coupling of the pyrroloquinoxaline core with the 4-methoxybenzoyl group?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to sterically guide coupling to the desired nitrogen or carbon site.
  • Catalytic Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)2_2/Xantphos) for cross-coupling efficiency, as seen in analogous quinoxaline syntheses ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while additives like Cs2_2CO3_3 can deprotonate reactive sites .

Q. How does crystallographic disorder affect structural validation of this compound?

  • Single-Crystal X-ray Diffraction : Disorder in the ethyl or methoxybenzoyl groups (common in flexible substituents) can lead to ambiguous electron density maps. Refinement strategies include:
  • Occupancy Ratio Adjustment : Assign partial occupancy to disordered atoms.
  • Restraints : Apply geometric restraints to maintain bond lengths/angles (see for similar refinement protocols).
    • Validation Tools : Use checkCIF/PLATON to analyze residual density and validate the final model .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Store at room temperature (20–25°C) in airtight containers; avoid prolonged exposure to >30°C, which may hydrolyze the ester group ( ).
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the quinoxaline core.
  • Humidity Control : Use desiccants (silica gel) to minimize moisture-induced decomposition .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Coupling Reactions

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd-based)2–5 mol%Increases to 75%
Reaction Temperature80–100°CMaximizes rate
SolventDMF or THFPolar aprotic preferred

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationExample Use CaseReference
DFT (Gaussian)Transition state modelingByproduct pathway analysis
ICReDD WorkflowExperimental condition screeningSolvent/catalyst selection

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